Cas no 302822-69-1 ((2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide)
302822-69-1 structure
Product Name:(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide
Número CAS:302822-69-1
MF:C19H19ClN2O3
Megavatios:358.818763971329
CID:5949482
PubChem ID:7033183
Update Time:2025-06-09
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide Propiedades químicas y físicas
Nombre e identificación
-
- (2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide
- (Z)-N-(1-(4-chlorophenyl)-3-((2-methoxyethyl)amino)-3-oxoprop-1-en-2-yl)benzamide
- Benzamide, N-[2-(4-chlorophenyl)-1-[[(2-methoxyethyl)amino]carbonyl]ethenyl]-
- F0095-1955
- SR-01000401634
- SR-01000401634-1
- N-[(Z)-1-(4-chlorophenyl)-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]benzamide
- AKOS003626687
- 302822-69-1
-
- Renchi: 1S/C19H19ClN2O3/c1-25-12-11-21-19(24)17(13-14-7-9-16(20)10-8-14)22-18(23)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23)
- Clave inchi: GVHHULMZSVPVOJ-UHFFFAOYSA-N
- Sonrisas: C(NC(C(NCCOC)=O)=CC1=CC=C(Cl)C=C1)(=O)C1=CC=CC=C1
Atributos calculados
- Calidad precisa: 358.1084202g/mol
- Masa isotópica única: 358.1084202g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 25
- Cuenta de enlace giratorio: 7
- Complejidad: 467
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 67.4Ų
Propiedades experimentales
- Denso: 1.242±0.06 g/cm3(Predicted)
- Punto de ebullición: 634.4±55.0 °C(Predicted)
- PKA: 11.26±0.46(Predicted)
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0095-1955-2μmol |
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide |
302822-69-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0095-1955-5μmol |
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide |
302822-69-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0095-1955-10μmol |
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide |
302822-69-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0095-1955-20μmol |
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide |
302822-69-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0095-1955-1mg |
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide |
302822-69-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0095-1955-2mg |
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide |
302822-69-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0095-1955-3mg |
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide |
302822-69-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0095-1955-4mg |
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide |
302822-69-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0095-1955-5mg |
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide |
302822-69-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0095-1955-10mg |
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide |
302822-69-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2Z)-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-(phenylformamido)prop-2-enamide Literatura relevante
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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